molecular formula C15H20N2O2 B5667657 2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol

2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol

Cat. No. B5667657
M. Wt: 260.33 g/mol
InChI Key: OPUNXQNPQWOPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from basic aromatic compounds or amino acids. A typical approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare derivatives of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, which can then be further modified to introduce various functional groups, including the ethyl(2-hydroxyethyl)amino moiety (Jentsch et al., 2018).

Molecular Structure Analysis

Molecular structure analysis involves elucidating the arrangement of atoms within a molecule and predicting its chemical behavior. Density Functional Theory (DFT) studies, for example, provide insights into the equilibrium geometry, energy levels, and electronic structure of quinoline derivatives. These analyses help understand the molecular basis of the compound's reactivity and interactions with biological targets (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, enabling the synthesis of complex molecules with potential biological activities. These reactions include nucleophilic substitutions, cyclizations, and modifications of functional groups to enhance the compound's pharmacological properties. The reactivity of these compounds is often studied to develop new drugs and materials (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

Physical Properties Analysis

The physical properties of "2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. These properties are determined using various analytical techniques, including melting point analysis, solubility tests, and X-ray crystallography, to ensure optimal bioavailability and efficacy (Kaptı, Dengiz, & Balci, 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards other chemicals, and stability under different conditions, define the compound's suitability for pharmaceutical applications. Studies often focus on the compound's interaction with biological targets, its metabolism, and its potential as a therapeutic agent. The design and synthesis of quinoline derivatives aim to enhance these properties for specific applications (Carling et al., 1997).

properties

IUPAC Name

2-[[ethyl(2-hydroxyethyl)amino]methyl]-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-17(6-7-18)10-12-9-15(19)13-8-11(2)4-5-14(13)16-12/h4-5,8-9,18H,3,6-7,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNXQNPQWOPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=O)C2=C(N1)C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.